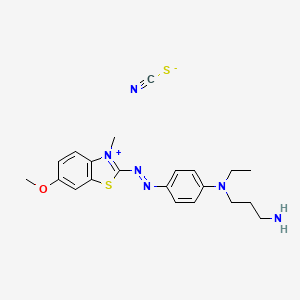
6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate is a complex organic compound that belongs to the class of benzothiazolium salts This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with methoxy, methyl, and phenylazo groups, as well as a dithiocyanate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Azo Coupling Reaction: The phenylazo group is introduced via an azo coupling reaction between the benzothiazole derivative and a diazonium salt derived from aniline.
Quaternization and Counterion Exchange: The final step involves the quaternization of the amino group with ethyl iodide, followed by the exchange of the iodide counterion with dithiocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or ethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the azo group, potentially leading to amines.
Substitution: Substituted benzothiazole derivatives with modified functional groups.
Scientific Research Applications
6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The dithiocyanate counterion may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, chloride
- 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, bromide
- 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, iodide
Uniqueness
The uniqueness of 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate lies in its dithiocyanate counterion, which imparts distinct chemical and physical properties compared to its chloride, bromide, and iodide counterparts. This includes differences in solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
120448-00-2 |
|---|---|
Molecular Formula |
C21H26N6OS2 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N'-ethyl-N'-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]phenyl]propane-1,3-diamine;thiocyanate |
InChI |
InChI=1S/C20H26N5OS.CHNS/c1-4-25(13-5-12-21)16-8-6-15(7-9-16)22-23-20-24(2)18-11-10-17(26-3)14-19(18)27-20;2-1-3/h6-11,14H,4-5,12-13,21H2,1-3H3;3H/q+1;/p-1 |
InChI Key |
RZHQCUWOUJCRHX-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCCN)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















